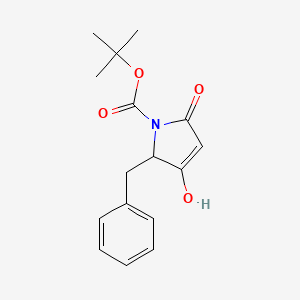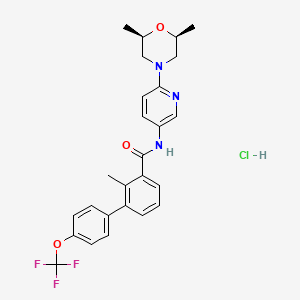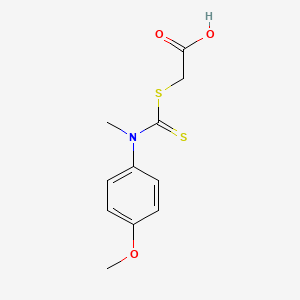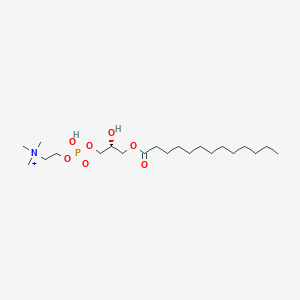
2-(((4-Acetamidobenzylidene)hydrazono)methyl)quinoxaline 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-((E)-{(2E)-2-[(1,4-dioxido-2-quinoxalinyl)methylene]hydrazono}methyl)phenyl]acetamide is a complex organic compound with a molecular formula of C18H15N5O3 This compound is notable for its unique structure, which includes a quinoxaline moiety and a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-((E)-{(2E)-2-[(1,4-dioxido-2-quinoxalinyl)methylene]hydrazono}methyl)phenyl]acetamide typically involves the condensation of 1,4-dioxido-2-quinoxalinecarboxaldehyde with 4-acetamidobenzohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-((E)-{(2E)-2-[(1,4-dioxido-2-quinoxalinyl)methylene]hydrazono}methyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
N-[4-((E)-{(2E)-2-[(1,4-dioxido-2-quinoxalinyl)methylene]hydrazono}methyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[4-((E)-{(2E)-2-[(1,4-dioxido-2-quinoxalinyl)methylene]hydrazono}methyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydrazone linkage can form reactive intermediates that interact with cellular proteins, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbadox: A compound with a similar quinoxaline structure, used as an antimicrobial agent.
Quinoxaline N-oxides: A class of compounds with similar structural features and biological activities.
Uniqueness
N-[4-((E)-{(2E)-2-[(1,4-dioxido-2-quinoxalinyl)methylene]hydrazono}methyl)phenyl]acetamide is unique due to its specific combination of a quinoxaline moiety and a hydrazone linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H15N5O3 |
|---|---|
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
N-[4-[(E)-[(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazinylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C18H15N5O3/c1-13(24)21-15-8-6-14(7-9-15)10-19-20-11-16-12-22(25)17-4-2-3-5-18(17)23(16)26/h2-12H,1H3,(H,21,24)/b19-10+,20-11+ |
Clé InChI |
XQYDCJBRCCFKJY-ROUMAOROSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)/C=N/N=C/C2=[N+](C3=CC=CC=C3[N+](=C2)[O-])[O-] |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C=NN=CC2=[N+](C3=CC=CC=C3[N+](=C2)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B11937039.png)
![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine](/img/structure/B11937051.png)

![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)
![Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane](/img/structure/B11937076.png)
![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B11937081.png)



![(2R)-N-[(2S)-2-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-2-[methyl(propan-2-yl)amino]propanamide;hydrochloride](/img/structure/B11937096.png)
